XMD16-5

Beschreibung

Eigenschaften

IUPAC Name |

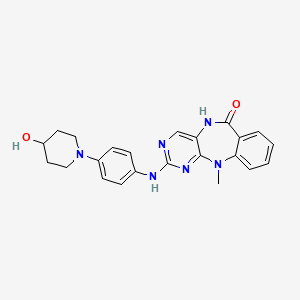

2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLKBEPKKDHHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of XMD16-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XMD16-5 is a potent and selective small-molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). Dysregulation of TNK2 signaling has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, impact on cellular signaling pathways, and the experimental methodologies used for its characterization.

Introduction to TNK2/ACK1

TNK2 is a non-receptor tyrosine kinase that functions as a critical signaling node, integrating signals from a variety of upstream receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Platelet-Derived Growth Factor Receptor (PDGFR). Upon activation, TNK2 transduces these extracellular signals to a network of intracellular effector proteins, thereby regulating a multitude of cellular processes such as proliferation, survival, migration, and differentiation. Aberrant activation of TNK2 has been observed in numerous malignancies, often correlating with poor prognosis and resistance to conventional therapies.

This compound: A Potent TNK2 Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding site of TNK2, thereby preventing its catalytic activity.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified against both wild-type and mutant forms of TNK2, as well as in cellular contexts.

| Target | Assay Type | IC50 (nM) | Reference |

| TNK2 (D163E mutant) | Biochemical Kinase Assay | 16 | [1] |

| TNK2 (R806Q mutant) | Biochemical Kinase Assay | 77 | [1] |

| Ba/F3 cells expressing TNK2 D163E | Cell Viability Assay | 80 | [1] |

Note: The IC50 value for wild-type TNK2 is not explicitly available in the reviewed literature.

Mechanism of Action: Inhibition of the TNK2 Signaling Pathway

This compound exerts its cellular effects by inhibiting the kinase activity of TNK2, which in turn modulates the phosphorylation status and activity of numerous downstream substrates.

Upstream Activation of TNK2

TNK2 is activated by a variety of RTKs in response to growth factor stimulation. This activation often involves the recruitment of TNK2 to the activated receptor complex, leading to its autophosphorylation and subsequent phosphorylation of downstream targets.

Downstream Signaling Pathways Modulated by this compound

By inhibiting TNK2, this compound disrupts several critical signaling cascades implicated in cancer progression.

-

PI3K/AKT Pathway: TNK2 directly phosphorylates and activates AKT1 at tyrosine 176, a key regulator of cell survival and proliferation. Inhibition of TNK2 by this compound is expected to attenuate this activation.

-

Androgen Receptor (AR) Signaling: In prostate cancer, TNK2 is known to phosphorylate the Androgen Receptor, enhancing its transcriptional activity and promoting tumor growth. This compound can potentially block this phosphorylation event.

-

Other Key Substrates: TNK2 has been shown to phosphorylate a range of other important signaling proteins, including WWOX (a tumor suppressor), WASL (involved in cytoskeletal dynamics), and components of the MAPK/ERK pathway.

Signaling Pathway Diagram

References

XMD16-5: A Technical Guide to a Potent TNK2/ACK1 Inhibitor for Cancer Research

Introduction: The Role of TNK2/ACK1 in Oncology

Activated Cdc42-associated kinase 1 (ACK1), encoded by the TNK2 gene, is a non-receptor tyrosine kinase that has emerged as a significant player in oncogenesis.[1][2] Positioned at a critical juncture in cellular signaling, TNK2/ACK1 acts as a central hub, integrating signals from various upstream receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[1][3][4] Its activation drives multiple hallmarks of cancer, including cell proliferation, survival, and the development of resistance to therapies like hormone deprivation.[2][5] Aberrant activation, amplification, or mutation of TNK2/ACK1 is observed in a wide array of malignancies, including prostate, breast, lung, and pancreatic cancers, making it an attractive target for therapeutic intervention.[4][5][6]

This guide provides a comprehensive overview of XMD16-5, a novel and potent small-molecule inhibitor of TNK2/ACK1, designed for researchers and drug development professionals. We will delve into its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Quantitative Data: Inhibitory Profile of this compound

This compound demonstrates potent inhibitory activity against oncogenic mutants of TNK2 in both biochemical and cellular contexts. Its efficacy is particularly noted against specific mutations identified in leukemia and other solid tumors.[7]

Table 1: In Vitro Biochemical Potency of this compound Against TNK2 Mutants

| TNK2 Mutant | IC50 (nM) | Assay Type |

| D163E | 16 | Biochemical Kinase Assay |

| R806Q | 77 | Biochemical Kinase Assay |

Data sourced from multiple references.[7][8][9]

Table 2: Cellular Activity of this compound in TNK2 Mutant-Expressing Cell Lines

| Cell Line Model | TNK2 Mutation | IC50 (nM) | Assay Type |

| Ba/F3 | D163E | 16 | Cell Viability (MTS) |

| Ba/F3 | R806Q | 77 | Cell Viability (MTS) |

Data shows that this compound potently inhibits the growth of cell lines driven by TNK2 mutations, while having minimal effect on control cells lacking these mutations.[7][8]

Mechanism of Action and Signaling Pathway

TNK2/ACK1 functions as a crucial transducer of signals from activated RTKs to downstream effectors that promote cell survival and growth.[1][3] A key mechanism of TNK2/ACK1's oncogenic activity is its ability to phosphorylate and activate pro-survival kinases, most notably AKT, at a unique tyrosine residue (Tyr176), leading to PI3K-independent activation.[3][10]

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of TNK2. This action blocks the autophosphorylation of TNK2, a critical step for its activation, thereby preventing the phosphorylation of its downstream targets and shutting down the oncogenic signaling cascade.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of kinase inhibitors. The following are key experimental protocols used in the characterization of this compound.

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of this compound on TNK2 kinase activity in a cell-free system.

-

Objective: To determine the concentration of this compound required to inhibit 50% of TNK2 enzymatic activity (IC50).

-

Methodology:

-

Kinase Reaction: Recombinant TNK2 enzyme (wild-type or mutant) is incubated in a reaction buffer containing a specific peptide substrate and ATP. The ATP concentration is typically set at its Km value for the kinase.[8]

-

Inhibitor Treatment: The reaction is performed in the presence of serially diluted this compound (e.g., 10 concentrations in a 3-fold dilution series, starting from 1 or 10 µM) or a DMSO vehicle control.[8][9]

-

Detection: After incubation, the amount of phosphorylated substrate is quantified. This is often done using methods like ELISA or radiometric assays (e.g., ³³P HotSpot assay).[11][12]

-

Data Analysis: The percentage of kinase activity relative to the DMSO control is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

-

Cell Viability Assay (MTS-based)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

-

Objective: To determine the IC50 of this compound for inhibiting the growth of TNK2-dependent cancer cell lines.

-

Methodology:

-

Cell Plating: Ba/F3 cells engineered to express specific TNK2 mutants are seeded into 96-well plates at a predetermined density.[7]

-

Compound Treatment: Cells are treated with a range of this compound concentrations for a specified duration, typically 72 hours, to assess the impact on proliferation.[8]

-

MTS Reagent Addition: Following incubation, a methanethiosulfonate (MTS)-based reagent is added to each well.[8] Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.

-

Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a plate reader.[8]

-

Data Analysis: Absorbance values are normalized to DMSO-treated control cells to calculate the percentage of viability. These values are then plotted against inhibitor concentration to determine the IC50.[7]

-

Western Blotting for Cellular TNK2 Autophosphorylation

This method provides direct evidence of this compound's ability to inhibit its target within a cellular environment.

-

Objective: To confirm that this compound inhibits the autophosphorylation of TNK2 in intact cells.

-

Methodology:

-

Cell Culture and Treatment: 293T cells are transiently transfected to express the TNK2 construct of interest. 48 hours post-transfection, the cells are treated with serially diluted this compound (e.g., from ~10 nM to 5 µM) or DMSO for a set period, such as 6 hours.[7][9]

-

Protein Extraction: Cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[9]

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated TNK2 (e.g., anti-pY284-ACK1). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control, such as GAPDH, is also probed to ensure equal protein loading across lanes.[11]

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-TNK2 signal indicates target inhibition.

-

Selectivity and Potential Off-Target Considerations

While this compound is a highly selective inhibitor of TNK2, it is crucial for researchers to be aware of potential off-target effects, especially at higher concentrations.[7][13] Studies have shown that at concentrations exceeding those required for TNK2 inhibition, this compound can inhibit Aurora B kinase.[13] This off-target activity can interfere with cytokinesis, leading to mitotic failure and the generation of polyploid cells.[13] This underscores the importance of using the lowest effective concentration to ensure that observed cellular phenotypes are due to on-target TNK2 inhibition.

Conclusion and Future Directions

This compound is a valuable research tool for interrogating the function of TNK2/ACK1 in cancer. Its high potency against oncogenic TNK2 mutants provides a strong foundation for preclinical studies.[7] Future research should focus on comprehensive kinase profiling to fully delineate its selectivity, in vivo studies in relevant patient-derived xenograft (PDX) models to assess efficacy and tolerability, and the identification of predictive biomarkers to select patient populations most likely to respond to TNK2/ACK1-targeted therapy.[14][15] The development of potent and selective inhibitors like this compound is a critical step toward the clinical translation of TNK2/ACK1-targeted cancer treatments.[2]

References

- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]

- 4. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 5. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNK2 - Wikipedia [en.wikipedia.org]

- 7. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Patient-Derived In Vitro and In Vivo Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of TNK2 and its Downstream Targets by XMD16-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNK2 (Tyrosine Kinase Non-Receptor 2), also known as ACK1 (Activated Cdc42-associated Kinase 1), is a critical non-receptor tyrosine kinase implicated in a variety of cellular processes, including cell proliferation, survival, and migration.[1][2] Its dysregulation is linked to the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[3][4][5][6] XMD16-5 has emerged as a potent and selective inhibitor of TNK2. This technical guide provides an in-depth overview of the downstream targets of TNK2 that are inhibited by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

TNK2: A Key Oncogenic Kinase

TNK2 is a multi-domain protein that acts as a signaling hub, integrating signals from receptor tyrosine kinases (RTKs) like EGFR, HER2, and MERTK to various downstream effector pathways.[2] Its activation can lead to the phosphorylation of a multitude of substrates, thereby promoting oncogenic signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[1] Aberrant TNK2 activity has been identified in a range of malignancies, including prostate, breast, and lung cancer, often correlating with poor patient outcomes.[4][5][7]

This compound: A Potent and Selective TNK2 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for TNK2.[8][9][10] It effectively blocks the kinase activity of TNK2, leading to the inhibition of its autophosphorylation and the subsequent phosphorylation of its downstream targets.[8][10]

Downstream Targets of TNK2 Inhibited by this compound

The inhibition of TNK2 by this compound disrupts several pro-tumorigenic signaling pathways. The primary mechanism of action is the prevention of phosphorylation of key downstream substrates.

Key Signaling Pathways and Substrates

AKT Signaling Pathway: TNK2 can directly phosphorylate AKT1 at Tyrosine 176, a modification that is independent of the canonical PI3K pathway and is crucial for its full activation.[5] Inhibition of TNK2 by this compound is therefore expected to reduce AKT activation, thereby promoting apoptosis and inhibiting cell survival.

Androgen Receptor (AR) Signaling: In prostate cancer, TNK2 is known to phosphorylate the Androgen Receptor (AR), contributing to its stability and transcriptional activity, which is crucial for the growth of hormone-refractory prostate cancer.[4][5] this compound-mediated inhibition of TNK2 can thus attenuate AR signaling.

Mitochondrial Metabolism: A novel downstream target of TNK2 is ATP5F1A, a subunit of ATP synthase. TNK2-mediated phosphorylation of ATP5F1A at Tyr243 and Tyr246 enhances mitochondrial energy output in cancer cells.[11][12] Inhibition of TNK2 can reverse this effect, inducing mitophagy-based autophagy and hindering tumor growth.[12]

Other Identified Substrates: Proteomic studies have identified several other proteins that interact with or are substrates of TNK2, including:

-

NCK1 and NCK2: Adaptor proteins involved in signal transduction.

-

CTTN (Cortactin): A protein involved in actin cytoskeleton dynamics.

-

STAT3: A transcription factor involved in cell growth and proliferation.

-

WWOX: A tumor suppressor protein.[10]

-

CLINT1: A protein involved in clathrin-mediated endocytosis.[3][5]

The inhibition of TNK2 by this compound would prevent the phosphorylation of these substrates, thereby disrupting their downstream functions.

Quantitative Data

The following table summarizes the available quantitative data for the inhibition of TNK2 by this compound.

| Target | Inhibitor | Assay Type | IC50 | Cell Line / System | Reference |

| TNK2 (D163E mutant) | This compound | Cell Viability | 16 nM | Ba/F3 | [8] |

| TNK2 (R806Q mutant) | This compound | Cell Viability | 77 nM | Ba/F3 | [8] |

| TNK2 Autophosphorylation | This compound | Western Blot | Potent Inhibition | 293T | [10] |

Note: Quantitative data on the direct inhibition of downstream substrate phosphorylation by this compound is limited in the public domain. The provided data demonstrates the on-target effect of this compound on TNK2 activity and the proliferation of cells dependent on mutant TNK2.

Signaling Pathways and Experimental Workflow Diagrams

TNK2 Downstream Signaling Pathways

Caption: TNK2 downstream signaling pathways inhibited by this compound.

Experimental Workflow: Western Blot for Phospho-TNK2 Inhibition

Caption: Workflow for assessing this compound-mediated inhibition of TNK2 autophosphorylation.

Experimental Protocols

In Vitro TNK2 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by recombinant TNK2.

Materials:

-

Recombinant human TNK2

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add TNK2 enzyme, the substrate peptide, and the this compound dilutions.

-

Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for TNK2.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phosphorylated Proteins

This protocol is used to detect the levels of phosphorylated TNK2 or its downstream substrates in cell lysates.

Materials:

-

Cells of interest (e.g., cancer cell lines with active TNK2 signaling)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

Electrophoresis and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-TNK2 or anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH.

-

MTS Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of cells.[7][13][14][15]

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

This compound

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).[8]

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-4 hours, allowing metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a plate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.

Conclusion

This compound is a potent inhibitor of the oncogenic kinase TNK2, targeting its activity and disrupting downstream signaling pathways crucial for cancer cell survival and proliferation. The key downstream effects of this compound mediated TNK2 inhibition include the suppression of the AKT signaling pathway, attenuation of Androgen Receptor activity, and the impairment of mitochondrial energy metabolism through the reduced phosphorylation of substrates like AKT1, AR, and ATP5F1A. The experimental protocols detailed herein provide a framework for the further investigation of this compound and other TNK2 inhibitors in preclinical research and drug development. A deeper understanding of the intricate network of TNK2 signaling will be pivotal in realizing the full therapeutic potential of targeting this kinase in cancer.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Proximity-dependent biotinylation to elucidate the interactome of TNK2 non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. Chemoproteomics reveals immunogenic and tumor-associated cell surface substrates of ectokinase CK2α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cohesionbio.com [cohesionbio.com]

- 15. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

XMD16-5: A Technical Guide to its Inhibition of TNK2 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of XMD16-5, a potent small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). TNK2 is a critical node in various oncogenic signaling pathways, making it an attractive target for therapeutic intervention. This document details the quantitative inhibitory profile of this compound, the experimental protocols used for its characterization, and visualizes the underlying molecular and experimental frameworks.

Introduction to TNK2 (ACK1) Signaling

TNK2 is a non-receptor tyrosine kinase that acts as a central signaling hub, transducing signals from multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR to downstream intracellular effectors.[1] Upon activation by extracellular growth factors, TNK2 undergoes autophosphorylation at key tyrosine residues, a critical step for its kinase activity.[2][3] Aberrant activation and overexpression of TNK2 are implicated in the progression of numerous cancers, including breast, prostate, and lung cancer, by promoting cell proliferation, survival, and invasion.[1][4][5] A key downstream pathway influenced by TNK2 is the activation of AKT, where TNK2 can directly phosphorylate AKT at Tyr176, promoting survival pathways that can contribute to drug resistance.[1]

Quantitative Analysis of this compound Inhibition

This compound has been identified as a potent and selective inhibitor of TNK2, demonstrating significant activity against both wild-type and mutated forms of the kinase. Its inhibitory potential has been quantified through various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against TNK2 Mutants

| TNK2 Mutant | IC50 (nM) | Assay Type |

| D163E | 16 | Enzymatic Kinase Assay |

| R806Q | 77 | Enzymatic Kinase Assay |

| Data sourced from MedchemExpress and Selleck Chemicals.[6][7] |

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line Model | TNK2 Mutant Expressed | IC50 (nM) | Assay Type |

| Ba/F3 | D163E | 16 | MTS-based Viability Assay |

| Ba/F3 | R806Q | 77 | MTS-based Viability Assay |

| These studies show that this compound potently inhibits the growth of cell lines dependent on mutant TNK2, with little effect on control cells at concentrations up to 1,000 nM.[6][8] |

Table 3: Kinase Selectivity Profile of this compound

While this compound is highly potent against TNK2, like many kinase inhibitors, it can exhibit off-target effects at higher concentrations. A study noted that at higher concentrations, this compound could inhibit cytokinesis by targeting Aurora B kinase, a key enzyme in cell division.[9] This highlights the importance of using the inhibitor at concentrations that are selective for TNK2 to avoid confounding off-target effects. Kinase selectivity is often assessed using broad kinase panels. For instance, a related compound, (R)-9bMS, showed potent inhibition of JAK family kinases in addition to ACK1.[10] A comprehensive selectivity profile for this compound across a large panel of kinases is a crucial dataset for its precise application in research.

Signaling Pathways and Mechanism of Inhibition

TNK2 integrates signals from upstream RTKs, leading to its homodimerization and subsequent trans-autophosphorylation, which fully activates the kinase. Activated TNK2 then phosphorylates a host of downstream substrates, including AKT, leading to pro-survival and proliferative signaling. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of TNK2 and preventing the phosphorylation event, thereby blocking its activation and downstream signaling.

Caption: TNK2 signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for key experiments used to characterize the inhibitory role of this compound on TNK2 phosphorylation.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified TNK2.

Objective: To calculate the IC50 value of this compound against TNK2.

Materials:

-

Recombinant human TNK2 enzyme

-

Peptide or protein substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

This compound compound

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagents (e.g., P81 phosphocellulose paper and scintillation counter for radioactive assays; ADP-Glo™ Kinase Assay kit for luminescence-based assays)

-

Microtiter plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase reaction buffer. A common starting concentration is 1 µM with 10-point, 3-fold serial dilutions.[6]

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a microtiter plate.

-

Add the recombinant TNK2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for the kinase.[6]

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C or 37°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays, or phosphoric acid for radioactive assays).

-

Detect the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto P81 paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity with a scintillation counter. For luminescence assays, the amount of ADP produced is measured according to the manufacturer's protocol.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for in vitro kinase inhibition assay.

Cell-Based TNK2 Autophosphorylation Assay

This assay confirms that this compound can enter cells and inhibit the autophosphorylation of TNK2.

Objective: To measure the inhibition of TNK2 phosphorylation in a cellular context.

Materials:

-

Cells expressing TNK2 (e.g., 293T cells transiently overexpressing TNK2, or cancer cell lines with high endogenous TNK2).[7][8]

-

This compound compound

-

Cell culture medium and plates (e.g., 6-well plates)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-TNK2, anti-total-TNK2, anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescence substrate

Procedure:

-

Plate cells (e.g., 250,000 cells/well in a 6-well plate) and allow them to adhere overnight.[7]

-

Treat the cells with varying concentrations of this compound (e.g., from 10 nM to 5 µM) or DMSO for a specified duration (e.g., 6 hours).[7][11]

-

After treatment, wash the cells with cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

-

Scrape the cell lysates, collect them, and clear insoluble material by centrifugation at high speed for 10-15 minutes at 4°C.[7]

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

Normalize the samples to equal protein concentrations and prepare them for SDS-PAGE by adding loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with the primary antibody against phospho-TNK2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total TNK2 and a loading control like GAPDH.[8][11]

Caption: Workflow for cellular TNK2 phosphorylation assay.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cells that are dependent on TNK2 signaling.

Objective: To determine the IC50 of this compound for cell growth inhibition.

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

After allowing cells to attach, treat them with a range of concentrations of this compound or DMSO control.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[6]

-

Add a viability reagent, such as a methanethiosulfonate (MTS)-based reagent, to each well.[6]

-

Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of viability relative to the DMSO-treated control cells and plot against the drug concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[12][13]

Objective: To verify the direct binding of this compound to TNK2 in intact cells.

Procedure:

-

Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heat the samples across a range of temperatures to induce protein denaturation and aggregation.

-

Cool the samples and lyse the cells (if treated intact).

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble TNK2 remaining in the supernatant at each temperature, typically by Western blot or mass spectrometry.

-

A positive target engagement is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the control, signifying that the compound stabilized TNK2.

Conclusion

This compound is a well-characterized, potent inhibitor of TNK2, effectively blocking its autophosphorylation and downstream signaling in both biochemical and cellular assays. The quantitative data demonstrate its nanomolar potency against oncogenic TNK2 mutants, leading to the inhibition of cancer cell proliferation. The detailed protocols provided herein offer a robust framework for researchers to utilize this compound as a chemical probe to further investigate TNK2 biology or to guide the development of next-generation TNK2-targeted therapeutics. Careful consideration of its kinase selectivity profile is essential for the accurate interpretation of experimental results.

References

- 1. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]

- 4. ClinPGx [clinpgx.org]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

XMD16-5: A Targeted Approach to Oncogenic TNK2 Mutations - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the efficacy and mechanism of action of XMD16-5, a potent inhibitor of the non-receptor tyrosine kinase TNK2 (also known as ACK1). The focus of this document is on the oncogenic TNK2 mutations D163E and R806Q, which have been identified as drivers in certain leukemias. This guide consolidates quantitative data on this compound's inhibitory activity, details the experimental protocols for assessing its effects, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to TNK2 and its Oncogenic Role

Tyrosine Kinase Non-receptor 2 (TNK2) is a critical signaling node that integrates signals from various receptor tyrosine kinases (RTKs) to regulate cell growth, survival, and migration.[1][2] Dysregulation of TNK2 activity, through overexpression or mutation, has been implicated in the progression of several cancers, including prostate, breast, and lung cancer.[1][3] Somatic mutations, such as D163E and R806Q, have been identified in myeloid malignancies and are considered oncogenic drivers. These mutations lead to constitutive activation of TNK2, promoting uncontrolled cell proliferation and survival.

This compound: A Potent Inhibitor of Oncogenic TNK2 Mutants

This compound is a small molecule inhibitor that has demonstrated significant potency against TNK2, particularly its oncogenic mutant forms.

Quantitative Analysis of this compound Efficacy

The inhibitory activity of this compound against the D163E and R806Q TNK2 mutations has been quantified using cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%, are summarized below.

| TNK2 Mutation | Cell Line | Assay Type | This compound IC50 (nM) |

| D163E | Ba/F3 | Cell Viability | 16 |

| R806Q | Ba/F3 | Cell Viability | 77 |

Data sourced from Maxson et al., Cancer Research, 2016.

These low nanomolar IC50 values highlight the potent and specific activity of this compound against cells driven by these oncogenic TNK2 mutations.

Experimental Protocols

This section details the methodologies used to evaluate the effect of this compound on oncogenic TNK2 mutations.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation and viability of cells expressing mutant TNK2.

Materials:

-

Ba/F3 cells expressing TNK2 D163E or R806Q

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Ba/F3 cells expressing TNK2 D163E or R806Q in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for TNK2 Phosphorylation

This method is used to assess the direct inhibitory effect of this compound on the autophosphorylation of TNK2, which is a hallmark of its activation.

Materials:

-

Cells expressing TNK2 mutants

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-TNK2 (Tyr284) and anti-TNK2 (total)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-TNK2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing: To assess total TNK2 levels as a loading control, the membrane can be stripped and reprobed with an anti-TNK2 antibody.

Visualizing the Molecular Landscape

TNK2 Signaling Pathway

The following diagram illustrates the central role of TNK2 in downstream signaling pathways. Upon activation by upstream RTKs or due to oncogenic mutations, TNK2 phosphorylates and activates several key downstream effectors, including AKT and STAT proteins, which in turn promote cell survival and proliferation.

Caption: TNK2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow

The logical flow of experiments to characterize the effect of this compound on oncogenic TNK2 mutations is depicted below.

Caption: Workflow for evaluating the efficacy of this compound.

Conclusion

This compound demonstrates potent and selective inhibitory activity against the oncogenic TNK2 mutations D163E and R806Q. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound as a targeted therapy for cancers harboring these specific genetic alterations. The visualization of the underlying signaling pathways and experimental workflows offers a clear framework for understanding the mechanism of action and the scientific approach to its characterization.

References

- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

XMD16-5 protocol for in vitro cell culture experiments.

Application Notes & Protocols: XMD16-5

For In Vitro Research Use Only

Introduction

This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1).[1][2] TNK2/ACK1 is a non-receptor tyrosine kinase that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), to regulate critical cellular processes.[3][4] Dysregulation of the TNK2 signaling pathway has been implicated in the pathogenesis of several diseases, including cancer, where it can promote cell proliferation, survival, and migration.[3] this compound exhibits potent inhibitory activity against TNK2, particularly against specific oncogenic mutants.[1][5][6] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its biological effects and mechanism of action.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the TNK2 kinase domain. By binding to the ATP pocket, it blocks the autophosphorylation and activation of TNK2, thereby inhibiting the phosphorylation of its downstream substrates.[1][5] This disruption of TNK2 signaling can lead to the inhibition of pathways that are crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[3][7][8]

Below is a diagram illustrating the putative signaling pathway affected by this compound.

Figure 1. Simplified signaling pathway showing inhibition of TNK2 by this compound.

Product Specifications

| Property | Specification |

| Chemical Name | 5,11-dihydro-2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-11-methyl-6H-pyrimido[4,5-b][5][9]benzodiazepin-6-one |

| CAS Number | 1345098-78-3[5] |

| Molecular Formula | C₂₃H₂₄N₆O₂[5] |

| Molecular Weight | 416.5 g/mol [6] |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO (e.g., 33 mg/mL or 100 mg/mL)[1][5][6] |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 2 years.[1][5] |

Data Presentation: Biological Activity

This compound has demonstrated potent anti-proliferative effects in cell lines expressing specific oncogenic TNK2 mutations.

Table 1: In Vitro IC₅₀ Values for this compound

| Cell Line | Target Mutation | Assay Type | IC₅₀ (nM) | Reference(s) |

| Ba/F3 | TNK2 (D163E) | Cell Viability | 16 | [1][5][6] |

| Ba/F3 | TNK2 (R806Q) | Cell Viability | 77 | [1][5][6] |

| Ba/F3 | Parental (WT) | Cell Viability | >1000 | [5][6] |

Table 2: Kinase Inhibition Profile

| Kinase Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| TNK2 (ACK1) | ELISA | 380 | [2] |

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific cell lines and experimental setup.

General Experimental Workflow

The diagram below outlines a typical workflow for evaluating the in vitro efficacy of this compound.

Figure 2. General workflow for in vitro testing of this compound.

Protocol: Cell Viability (MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cell proliferation.

Materials:

-

Target cells (e.g., Ba/F3 expressing TNK2 mutants)

-

Complete cell culture medium

-

This compound

-

DMSO (Hygroscopic, use freshly opened)[5]

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. Start from a high concentration (e.g., 10 µM) and include a DMSO-only vehicle control.[1]

-

Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. This will bring the final volume to 200 µL and achieve the desired 1X final concentrations.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[5]

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37°C until color development is sufficient.[5]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of "medium-only" blank wells.

-

Normalize the data to the vehicle control (DMSO), which is set to 100% viability.

-

Plot the normalized viability (%) against the log concentration of this compound and fit a dose-response curve (sigmoidal, 4PL) to determine the IC₅₀ value.

-

Protocol: Western Blot for TNK2 Phosphorylation

This protocol assesses the ability of this compound to inhibit the autophosphorylation of TNK2 in a cellular context.

Materials:

-

Target cells (e.g., 293T cells overexpressing a TNK2 mutant)[1]

-

6-well cell culture plates

-

This compound

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-TNK2, anti-total-TNK2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis (e.g., 250,000 cells/well).[1] Allow cells to adhere and grow for 48 hours.[1]

-

Cell Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM to 5 µM) and a DMSO vehicle control for 6 hours at 37°C.[1]

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation & SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

-

Western Blotting:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate with primary antibody (e.g., anti-phospho-TNK2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total TNK2 and a loading control like GAPDH.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Solubility/Precipitation | Poor quality DMSO; compound concentration too high. | Use fresh, anhydrous/hygroscopic DMSO.[1][5] Ensure stock solutions are fully dissolved before further dilution. Perform dilutions in pre-warmed media. |

| Inconsistent IC₅₀ Values | Variable cell seeding density; variation in incubation time; cell line instability. | Ensure a uniform single-cell suspension for seeding. Use a multichannel pipette for consistency. Strictly adhere to incubation times. Regularly check cell line phenotype and passage number. |

| No Inhibition in Western Blot | Treatment time too short/long; compound inactive; incorrect antibody. | Perform a time-course experiment (e.g., 1, 6, 24 hours) to find the optimal treatment time. Verify compound activity with a positive control cell line. Confirm primary antibody specificity and use the recommended dilution. |

| High Background in Western Blot | Insufficient blocking; insufficient washing; secondary antibody concentration too high. | Increase blocking time to 1.5-2 hours. Increase the number and duration of TBST washes. Optimize secondary antibody concentration. |

References

- 1. selleckchem.com [selleckchem.com]

- 2. biorbyt.com [biorbyt.com]

- 3. Tyrosine kinase pathways modulate tumor susceptibility to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. oaepublish.com [oaepublish.com]

- 8. mdpi.com [mdpi.com]

- 9. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for XMD16-5 in Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: XMD16-5 is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase (ACK1).[1][2] TNK2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, migration, and survival, by integrating signals from receptor tyrosine kinases (RTKs).[3][4] Dysregulation of TNK2 signaling is implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. These application notes provide a detailed protocol for utilizing this compound in cell-based assays and subsequent Western blot analysis to probe its effects on the TNK2 signaling pathway.

Mechanism of Action

This compound acts as a Type II kinase inhibitor, binding to the inactive conformation of TNK2.[4] This binding prevents the kinase from adopting its active state, thereby blocking the autophosphorylation of TNK2 and the subsequent phosphorylation of its downstream substrates.[1] By inhibiting TNK2, this compound can modulate key signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell growth and survival.[5][6]

References

Application Notes and Protocols for XMD16-5 in a Ba/F3 Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ba/F3 cell line, a murine interleukin-3 (IL-3) dependent pro-B cell line, is a widely utilized model system in cancer research and drug discovery, particularly for the study of tyrosine kinases.[1][2][3] These cells are dependent on IL-3 for proliferation and survival; however, upon the expression of a constitutively active tyrosine kinase, they can proliferate independently of IL-3.[1][2][4] This characteristic makes them an ideal tool for evaluating the efficacy of tyrosine kinase inhibitors. XMD16-5 is a potent inhibitor of Tyrosine Kinase Non-Receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1).[5][6][7] This document provides detailed application notes and protocols for utilizing this compound in a Ba/F3 cell proliferation assay to determine its inhibitory activity against wild-type or mutant forms of TNK2.

Principle of the Assay

The Ba/F3 cell proliferation assay is based on the principle of oncogene addiction.[4] Ba/F3 cells are engineered to express a constitutively active form of a kinase, such as a mutant TNK2. This renders the cells IL-3 independent for their proliferation and survival, which now rely on the signaling pathway driven by the expressed kinase.[1][8][9] When these cells are treated with an inhibitor that targets the specific kinase, the signaling pathway is blocked, leading to an inhibition of cell proliferation and induction of apoptosis.[8][9] The extent of proliferation inhibition can be quantified to determine the potency of the inhibitor, typically by measuring the IC50 value (the concentration of inhibitor required to inhibit 50% of cell proliferation).

Data Presentation

The inhibitory activity of this compound on the proliferation of Ba/F3 cells expressing different TNK2 variants is summarized in the table below. This data is critical for understanding the potency and selectivity of the compound.

| Cell Line | TNK2 Variant | Inhibitor | IC50 (nM) |

| Ba/F3-TNK2-D163E | D163E Mutant | This compound | 16[5][6] |

| Ba/F3-TNK2-R806Q | R806Q Mutant | This compound | 77[5][6] |

| Ba/F3-TNK2-WT | Wild-Type | This compound | 380[6] |

| Parental Ba/F3 | No exogenous TNK2 | This compound | >1000[6] |

Signaling Pathway

TNK2 (ACK1) is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell proliferation, survival, and migration.[10][11][12] It can be activated by various receptor tyrosine kinases (RTKs) such as EGFR, PDGFR, and others.[11][12] Upon activation, TNK2 can phosphorylate downstream substrates, leading to the activation of signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[11] The following diagram illustrates the simplified signaling pathway of TNK2 and the point of inhibition by this compound.

References

- 1. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 2. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ba/F3 cells and their use in kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. interpriseusa.com [interpriseusa.com]

- 7. medkoo.com [medkoo.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. TNK2 - Wikipedia [en.wikipedia.org]

- 11. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols: Assessing the Effect of XMD16-5 on TNK2 Autophosphorylation

Introduction

Activated Cdc42-associated kinase 1 (ACK1), also known as Tyrosine Kinase Non-receptor 2 (TNK2), is a critical non-receptor tyrosine kinase involved in various cellular processes, including cell growth, proliferation, migration, and endocytosis.[1][2][3] TNK2 is activated downstream of several receptor tyrosine kinases (RTKs) like EGFR, PDGFR, and Mer.[1][2] A key mechanism for TNK2 activation is through autophosphorylation, particularly at the Tyrosine-284 (Y284) residue within its activation loop.[1][4][5][6][7] This autophosphorylation event enhances its kinase activity.[5] Aberrant activation of TNK2 has been implicated in the progression of several cancers, making it an attractive therapeutic target.[3][7][8]

XMD16-5 is a potent and selective small-molecule inhibitor of TNK2.[9][10] It has been shown to effectively block the autophosphorylation of overexpressed TNK2 mutants and inhibit the growth of cell lines expressing these mutants.[9][10] This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of this compound on TNK2 autophosphorylation in a cellular context using Western blotting.

Signaling Pathway: TNK2 Activation

TNK2 activation is initiated by upstream signals from receptor tyrosine kinases (RTKs). This leads to the homodimerization and subsequent trans-autophosphorylation of TNK2 on key tyrosine residues, such as Y284 in the activation loop, resulting in full kinase activation and downstream signaling.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. TNK2 - Wikipedia [en.wikipedia.org]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Activity of the nonreceptor tyrosine kinase Ack1 is regulated by tyrosine phosphorylation of its Mig6 homology region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical properties of the Cdc42-associated tyrosine kinase ACK1. Substrate specificity, authphosphorylation, and interaction with Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation of Ack1 by the Receptor Tyrosine Kinase Mer | MDPI [mdpi.com]

- 7. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TNK2 Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase non-receptor 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1), is a critical non-receptor tyrosine kinase involved in various cellular processes, including cell proliferation, survival, and migration.[1][2] Dysregulation of TNK2 signaling has been implicated in the pathogenesis of multiple cancers, making it a significant target for therapeutic intervention. Immunoprecipitation (IP) is a powerful technique to isolate and enrich TNK2 from complex cellular lysates, enabling the study of its expression, post-translational modifications, and interactions with other proteins.

This document provides a detailed protocol for the immunoprecipitation of TNK2. It is important to note that XMD16-5 is a potent inhibitor of TNK2 and is not suitable for use as an immunoprecipitating antibody. This protocol, therefore, describes a general procedure using a validated anti-TNK2 antibody. Researchers should always refer to the specific antibody datasheet for optimal concentrations and conditions.

Signaling Pathway of TNK2

TNK2 acts as a signaling hub downstream of several receptor tyrosine kinases (RTKs) such as EGFR, HER2, and insulin receptor.[1] Upon activation by upstream signals, TNK2 can influence major signaling cascades including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth and survival.

Caption: TNK2 signaling cascade.

Experimental Protocol: Immunoprecipitation of TNK2

This protocol outlines the steps for the immunoprecipitation of native TNK2 from cell lysates.

Materials and Reagents

| Reagent | Component | Concentration |

| Cell Lysis Buffer | Tris-HCl, pH 7.4 | 50 mM |

| NaCl | 150 mM | |

| EDTA | 1 mM | |

| NP-40 | 1% | |

| Sodium Deoxycholate | 1% | |

| SDS | 0.1% | |

| Protease Inhibitor Cocktail | As recommended | |

| Wash Buffer | Tris-HCl, pH 7.4 | 50 mM |

| NaCl | 150 mM | |

| NP-40 | 0.1% | |

| Elution Buffer | Glycine-HCl, pH 2.5-3.0 | 0.1 M |

| Neutralization Buffer | Tris-HCl, pH 8.5 | 1 M |

| Antibody | Anti-TNK2 Antibody (Rabbit or Mouse) | See datasheet |

| Beads | Protein A/G Agarose or Magnetic Beads | |

| General Reagents | PBS, ice-cold | |

| 2x Laemmli Sample Buffer |

Procedure

-

Cell Lysate Preparation:

-

Culture and treat cells as required for the experiment.

-

Wash cells with ice-cold PBS and aspirate.

-

Add ice-cold cell lysis buffer to the cell monolayer.

-

Incubate on ice for 10-15 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new tube.

-

Determine the protein concentration of the lysate.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

To a sufficient volume of cleared lysate, add Protein A/G beads.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Centrifuge at 2,500 x g for 3 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add the primary anti-TNK2 antibody at the concentration recommended by the manufacturer.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.

-

Aspirate the supernatant.

-

Resuspend the beads in 1 ml of ice-cold wash buffer.

-

Repeat the wash step 3-4 times to remove non-specific binding.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

To elute the protein, add 2x Laemmli sample buffer directly to the beads and boil for 5-10 minutes.

-

Alternatively, for native protein elution, use an acidic elution buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize the eluate with a neutralization buffer.

-

-

Analysis:

-

The eluted proteins are now ready for downstream analysis such as Western blotting or mass spectrometry.

-

Experimental Workflow

Caption: Immunoprecipitation workflow for TNK2.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters from the described protocol. These values may require optimization depending on the cell type, antibody, and experimental goals.

| Parameter | Value/Range | Notes |

| Starting Material | 1 - 5 mg of total protein lysate | Adjust based on TNK2 expression levels. |

| Antibody Concentration | 1 - 10 µg per IP | Refer to antibody datasheet. |

| Bead Volume | 20 - 50 µl of slurry per IP | |

| Incubation Times | ||

| - Pre-clearing | 1 hour | At 4°C with rotation. |

| - Antibody-Lysate | 2-4 hours to overnight | At 4°C with rotation. |

| - Bead Capture | 1-2 hours | At 4°C with rotation. |

| Wash Steps | 3 - 5 times | With 1 ml of wash buffer each. |

| Elution Volume | 20 - 50 µl |

Troubleshooting

-

High Background: Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration). Ensure pre-clearing is performed.

-

Low/No Signal: Ensure the antibody is validated for immunoprecipitation. Increase the amount of starting material or antibody concentration. Check for proper cell lysis and protein extraction.

-

Co-elution of Antibody Heavy and Light Chains: For Western blot analysis, consider using a secondary antibody that specifically recognizes the native primary antibody to avoid detecting the denatured IgG from the IP.

By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can successfully immunoprecipitate TNK2 for further investigation into its role in cellular signaling and disease.

References

Application of ERK5 Inhibition in Xenograft Models of Cancer using XMD Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] The MEK5-ERK5 pathway is a key regulator of fundamental cellular processes, including proliferation, survival, and angiogenesis.[2] Dysregulation of this pathway has been implicated in the progression of various malignancies, including breast, prostate, and lung cancer, making ERK5 an attractive target for therapeutic intervention.[1][3] Pharmacological inhibitors of ERK5 have demonstrated significant anti-tumor activity in preclinical xenograft models.[4]

This document provides detailed application notes and protocols for the use of XMD series compounds, specifically the well-characterized ERK5 inhibitor XMD8-92, in xenograft models of cancer. While the initial query focused on XMD16-5, publicly available data on its specific use as an ERK5 inhibitor in xenograft models is limited. Therefore, this document will focus on its close analog, XMD8-92, for which there is a substantial body of preclinical evidence.

Mechanism of Action and Signaling Pathway

ERK5 is activated by the upstream kinase MEK5 in response to various extracellular stimuli, such as growth factors and stress signals.[4] Once activated, ERK5 translocates to the nucleus and phosphorylates several transcription factors, thereby regulating gene expression programs involved in cell proliferation and survival.[3]

Inhibitors like XMD8-92 typically function by binding to the ATP-binding pocket of ERK5, preventing its kinase activity and subsequent downstream signaling.[1] This blockade of the ERK5 pathway can lead to reduced cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis.[1][3]

Below is a diagram illustrating the simplified MEK5-ERK5 signaling pathway and the point of inhibition by XMD8-92.

Caption: MEK5-ERK5 signaling pathway and inhibition by XMD8-92.

Application in Xenograft Models: Data Summary

XMD8-92 has demonstrated efficacy in a variety of cancer xenograft models. The following table summarizes key quantitative data from preclinical studies.

| Cancer Type | Cell Line | Animal Model | XMD8-92 Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

| Pancreatic Ductal Adenocarcinoma | AsPC-1 | Nude Mice | 50 mg/kg, i.p., twice daily | 4 weeks | Significant reduction in tumor volume | [2][5] |

| Lung Cancer | A549 | Nude Mice | 50 mg/kg, i.p. | Not Specified | Significant tumor regression (in combination with doxorubicin) | [2][3] |

| Cervical Cancer | HeLa | Nude Mice | 50 mg/kg, i.p. | Not Specified | 95% inhibition of tumor growth | [6][7] |

| Neuroblastoma | - | - | Not Specified | Not Specified | Synergistic reduction in tumor growth with crizotinib | [2] |

| Melanoma | - | - | Not Specified | Not Specified | Promotion of cellular senescence in xenografts | [8] |

| Triple-Negative Breast Cancer | MDA-MB-231 | - | Not Specified | Not Specified | Synergistic decrease in cell viability with ipatasertib | [9] |

Experimental Protocols

General Xenograft Tumor Model Protocol

This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model to evaluate the efficacy of ERK5 inhibitors. Specifics may need to be optimized for different cell lines and animal strains.

Materials:

-

Cancer cell line of interest (e.g., AsPC-1, A549, HeLa)

-

Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice)[10]

-

Cell culture medium and supplements

-

Matrigel (optional)

-

XMD8-92

-

Vehicle solution (e.g., DMSO, PEG300, Tween80, ddH2O)[7]

-

Calipers for tumor measurement

-

Sterile syringes and needles

Workflow Diagram:

Caption: Experimental workflow for a xenograft study.

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells is obtained.

-

Cell Preparation: Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS). Resuspend the cells in a mixture of PBS and Matrigel (if used) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.

-

Tumor Growth Monitoring: Palpate the injection site regularly to monitor for tumor formation. Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), proceed to the next step.

-

Randomization: Randomly assign mice to different treatment groups (e.g., vehicle control, XMD8-92 at different doses).

-

Drug Administration:

-

Tumor Measurement and Animal Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the animals throughout the study.

-

-

Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and excise the tumors. Tumors can be processed for various downstream analyses, including:

-

Immunohistochemistry (IHC): To analyze the expression of proliferation markers (e.g., Ki-67) and downstream targets of the ERK5 pathway.

-

Western Blotting: To assess the phosphorylation status of ERK5 and the expression levels of key proteins in the signaling cascade.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug exposure with target engagement and anti-tumor activity.

-

Preparation of XMD8-92 Formulation

A reported formulation for in vivo administration of XMD8-92 is as follows:

-

Dissolve XMD8-92 in DMSO to create a stock solution.[7]

-

For a 1 mL working solution, add the appropriate volume of the DMSO stock to PEG300 and mix until clear.[7]

-

Add Tween80 to the mixture and mix until clear.[7]

-

Add sterile ddH2O to reach the final volume.[7]

-

The final solution should be prepared fresh before each administration.

Concluding Remarks

The ERK5 signaling pathway represents a promising target for cancer therapy, and inhibitors like XMD8-92 have shown significant preclinical efficacy in a range of xenograft models. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of ERK5 inhibition in various cancer contexts. Careful optimization of experimental parameters for specific cancer models is crucial for obtaining robust and reproducible results.

References

- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]